![molecular formula C17H22O6 B11829086 Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside](/img/structure/B11829086.png)
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside
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Overview
Description
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside is a complex carbohydrate derived from mannose and allyl bromide. It is a monosaccharide with a linear structure that includes an allyl group at the C2 position and a benzylidene group at the C4 position . This compound is known for its bioactive properties and is used in various scientific research applications, including studies related to diabetes and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside is synthesized from mannose and allyl bromide. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the allyl and benzylidene groups.
Substitution: The allyl and benzylidene groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H22O6
- Molecular Weight : 322.35 g/mol
- CAS Number : 82228-09-9
- IUPAC Name : (4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
The compound features a unique structure that allows for specific interactions in biochemical applications. Its stereochemistry plays a crucial role in its reactivity and interactions with biological molecules.
Synthesis and Reactivity
Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be synthesized through various methods involving mannose and allyl bromide as starting materials. The synthesis typically involves protecting groups to facilitate selective reactions. For example, the use of silver perchlorate as an activator has been documented to yield α-mannopyranosides effectively when reacted with alcohols under specific conditions .
Glycosylation Studies
The compound is instrumental in studying glycosylation reactions. Its structure allows researchers to explore the formation of both O-glycosides and C-glycosides. The selectivity observed during these reactions provides insights into the mechanisms governing glycoside formation. For instance, studies have shown that the reaction of C-nucleophiles with protected mannopyranosyl thioglycosides yields highly stereoselective products .
Biochemical Assays
Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside serves as a substrate in various biochemical assays aimed at understanding enzyme specificity and activity. Its derivatives can mimic natural substrates in enzymatic reactions, allowing for the study of glycosidases and other carbohydrate-active enzymes.
Drug Development
The compound's structural features make it a candidate for drug development, particularly in designing glycomimetics that can interact with biological targets similar to natural carbohydrates. Research has indicated that such compounds can modulate biological responses and may lead to therapeutic applications .
Case Study 1: Stereoselective Glycosylation
A study published in Bioorganic & Medicinal Chemistry demonstrated the use of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside in synthesizing C-glycosides with high stereoselectivity. The researchers utilized this compound as a donor in glycosylation reactions, revealing insights into the stereochemical outcomes based on reaction conditions and nucleophile types .
Case Study 2: Enzyme Inhibition Studies
In another investigation focused on enzyme inhibition, methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside was used to assess the inhibitory effects on specific glycosidases. The results indicated that modifications to the compound's structure could enhance its inhibitory potency against certain enzymes involved in carbohydrate metabolism .
Mechanism of Action
The mechanism of action of Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to modulate cellular processes, including enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with carbohydrate-binding proteins and enzymes .
Comparison with Similar Compounds
Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds, such as:
Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside: This compound has an additional benzyl group at the C3 position.
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside: This compound includes acetyl groups at multiple positions.
Methyl 4,6-O-benzylidene-a-D-glucopyranoside: A similar compound with a glucopyranoside structure instead of mannopyranoside.
These compounds share similar structural features but differ in their specific functional groups and positions, which can influence their chemical reactivity and bioactive properties.
Biological Activity
Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic glycoside that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the family of mannopyranosides and is characterized by the presence of allyl and benzylidene groups, which enhance its reactivity and solubility. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H28O6
- Molecular Weight : 412.48 g/mol
- Structural Features :
- Allyl Group : Enhances reactivity.
- Benzylidene Group : Contributes to solubility and biological interactions.
Antitumor Activity
Research has indicated that methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis through modulation of cell signaling pathways, particularly those involving caspases and mitochondrial pathways .
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. It can enhance immune responses by promoting the activation of immune cells such as macrophages and T-cells. This activity suggests potential applications in immunotherapy, particularly in enhancing responses against tumors or infections .
Antimicrobial Properties
Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside has shown antimicrobial activity against several pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit specific metabolic pathways in microbes, making it a candidate for further development as an antimicrobial agent .
The biological activities of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be attributed to its interactions with various biological targets:
- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis.
- Protein Interactions : It exhibits binding affinities with lectins and other proteins, which may influence glycosylation patterns on cell surfaces, affecting cellular communication and immune responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2,3:4,6-Di-O-benzylidene-alpha-D-mannopyranoside | C21H22O6 | Lacks allyl group; simpler structure |
Methyl 2,3-di-O-benzyl-alpha-D-mannopyranoside | C19H22O5 | Fewer benzyl substituents; different reactivity |
Benzyl 2-O-benzyl-alpha-D-mannopyranoside | C23H26O5 | No allyl group; focused on benzyl interactions |
The presence of both allylic and benzyl functionalities in methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside enhances its reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have documented the biological activities of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside:
-
Antitumor Efficacy Study :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed via flow cytometry .
-
Immunomodulatory Activity Assessment :
- Objective : To assess the activation of macrophages.
- Findings : Enhanced production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) was noted upon treatment with the compound .
- Antimicrobial Testing :
Properties
Molecular Formula |
C17H22O6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15+,16?,17+/m1/s1 |
InChI Key |
HSOXWCQWDJWNDH-VZSUBVHGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OCC=C |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C |
Origin of Product |
United States |
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